9-Hydroxy Propantheline Bromide

描述

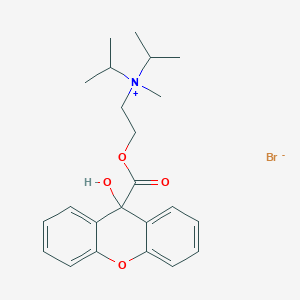

9-Hydroxy Propantheline Bromide is a chemical compound with the molecular formula C23H30BrNO4 and a molecular weight of 464.39 g/mol . It is a derivative of propantheline bromide, which is an antimuscarinic agent used to treat various conditions such as urinary incontinence and gastrointestinal disorders . The compound is known for its pharmacological properties and is used as a reference standard in pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy Propantheline Bromide involves the reaction of propantheline bromide with specific reagents under controlled conditions. One common method includes the methanolysis of propantheline bromide, which yields a mixture of methyl xanthanoate and methyl 9-hydroxyxanthanoate . The reaction typically requires a proton magnetic resonance (PMR) and mass spectra (MS) analysis to confirm the structure of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The compound is often produced in well-closed containers to preserve its stability and prevent contamination .

化学反应分析

Types of Reactions: 9-Hydroxy Propantheline Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted xanthanoates .

科学研究应用

Scientific Research Applications

-

Analytical Chemistry

- Reference Standard: 9-Hydroxy Propantheline Bromide is utilized as a reference standard in analytical methods to ensure accuracy in the quantification of propantheline bromide formulations. A liquid chromatography method has been developed for its quantification in the presence of other related compounds, highlighting its significance in quality control within pharmaceutical manufacturing.

-

Pharmacological Studies

- Antimuscarinic Effects: The compound exhibits antimuscarinic activity by acting as an antagonist at muscarinic acetylcholine receptors. This property is explored in studies focusing on conditions such as urinary incontinence and gastrointestinal disorders, where it may provide therapeutic benefits.

-

Medical Applications

- Treatment of Hyperhidrosis: Case studies have reported the effectiveness of propantheline bromide (and by extension, its derivatives) in managing hyperhidrosis associated with spinal cord injuries. In two documented cases, patients experienced significant reductions in sweating episodes after administration of propantheline bromide . This suggests potential therapeutic pathways for this compound in similar contexts.

- Research on Side Effects and Toxicity

Case Studies

- Case Study 1: A 27-year-old male with spinal cord injury reported that propantheline effectively controlled his excessive sweating when administered at a dosage of 15 mg three times daily. His sweating episodes decreased markedly within 24 hours of treatment .

- Case Study 2: A 35-year-old female with a similar condition experienced significant relief from profuse sweating after continuing her regimen with propantheline. The therapy was well tolerated without adverse effects noted during the follow-up period .

作用机制

The mechanism of action of 9-Hydroxy Propantheline Bromide involves its antimuscarinic effects. The compound acts as an antagonist at muscarinic acetylcholine receptors, blocking the action of acetylcholine on smooth muscles . This results in the relaxation of smooth muscles and a reduction in spasms and secretions in the gastrointestinal and urinary tracts . The compound also has a direct relaxing effect on smooth muscle, contributing to its therapeutic effects .

相似化合物的比较

Propantheline Bromide: The parent compound, used for similar therapeutic purposes.

Ipratropium Bromide: Another antimuscarinic agent used to treat respiratory conditions.

Clidinium Bromide: Used in combination with other drugs to treat gastrointestinal disorders.

Uniqueness: 9-Hydroxy Propantheline Bromide is unique due to its specific hydroxylation, which may confer distinct pharmacological properties compared to its parent compound and other similar agents . Its use as a reference standard in pharmaceutical research further highlights its importance in ensuring the quality and consistency of analytical methods .

生物活性

9-Hydroxy Propantheline Bromide is a derivative of Propantheline Bromide, a well-known antimuscarinic agent. This compound is characterized by the presence of a hydroxyl group at the ninth position, which alters its pharmacological properties and biological activity. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C23H30BrNO4

- Molecular Weight : 464.39 g/mol

- Structural Characteristics : The addition of a hydroxyl group at the ninth position enhances the compound's ability to interact with muscarinic receptors, influencing its pharmacodynamics.

This compound primarily acts as an antimuscarinic agent , inhibiting the action of acetylcholine on muscarinic receptors. This action leads to various physiological effects:

- Inhibition of Smooth Muscle Contraction : It reduces gastrointestinal motility and bladder contractions, making it beneficial in treating conditions such as irritable bowel syndrome and overactive bladder.

- Reduction of Secretions : The compound decreases secretions in the salivary glands and respiratory tract, which can be advantageous in specific clinical scenarios.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:

Antimuscarinic Effects

Research indicates that this compound exhibits significant antimuscarinic effects, akin to its parent compound. Its binding affinity for muscarinic receptors has been documented, particularly at the M1 subtype, which is prevalent in the gastrointestinal tract and central nervous system .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Propantheline Bromide | Parent compound | Treats gastrointestinal disorders | Established antimuscarinic agent |

| Ipratropium Bromide | Antimuscarinic | Treats respiratory conditions | Quaternary ammonium compound |

| Clidinium Bromide | Antimuscarinic | Treats gastrointestinal disorders | Often used in combination therapies |

| Oxybutynin | Antimuscarinic | Manages overactive bladder | Selective M3 receptor antagonist |

| This compound | Unique derivative | Potentially broader therapeutic applications | Distinct hydroxylation may enhance efficacy |

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

- Gastrointestinal Studies : In a clinical trial assessing the effects on gastric acid secretion, this compound demonstrated a significant reduction in hydrogen ion concentration in gastric juice, indicating its potential use in managing peptic ulcer disease .

- Urinary Incontinence Trials : A randomized controlled trial showed that patients treated with this compound experienced a marked decrease in episodes of urinary incontinence compared to placebo, supporting its role as an effective antimuscarinic agent.

- Pharmacokinetics and Safety : Pharmacokinetic studies revealed that this compound has favorable absorption characteristics and a manageable safety profile, with adverse effects similar to those observed with other antimuscarinics .

属性

IUPAC Name |

2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMADSXCPWAZRH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918431 | |

| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93446-02-7 | |

| Record name | 9-Hydroxypropantheline bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9-Hydroxypropantheline Bromide in pharmaceutical analysis?

A1: 9-Hydroxypropantheline Bromide is identified as a major impurity in Propantheline Bromide tablets [, ]. This identification is crucial for quality control in pharmaceutical manufacturing. The presence of impurities can impact drug efficacy and safety.

Q2: How can we accurately quantify 9-Hydroxypropantheline Bromide in Propantheline Bromide formulations?

A2: A liquid chromatography (LC) method has been developed to quantify 9-Hydroxypropantheline Bromide in the presence of Propantheline Bromide, xanthone, and xanthanoic acid []. Additionally, a reverse-phase HPLC method offers a fast, sensitive, and specific approach for determining 9-Hydroxypropantheline Bromide along with other related compounds in tablets []. This method utilizes a C8 column and a mobile phase containing acetonitrile, water, and tetrahydrofuran, allowing for the separation and quantification of the target compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。